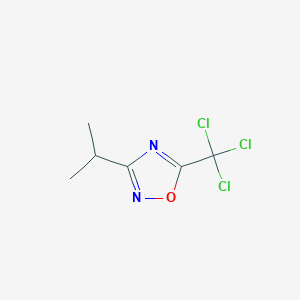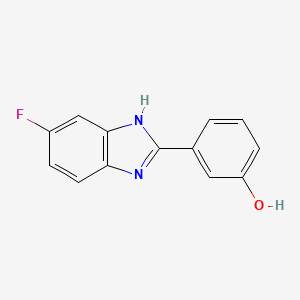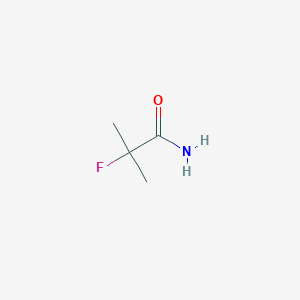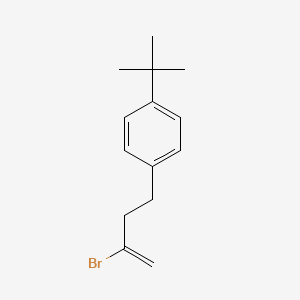
2-Bromo-4-(4-tert-butylphenyl)-1-butene
Descripción general
Descripción
2-Bromo-4-(4-tert-butylphenyl)-1-butene (2-Bromo-4-t-Butylphenyl-1-butene) is a brominated alkyl phenyl ether derivative. It is a colorless liquid with a boiling point of 203°C, a flash point of 91°C, and a density of 1.01 g/ml. It is an important intermediate in the synthesis of a variety of organic compounds. It is used in the production of pharmaceuticals, pesticides, dyes, and other chemicals.
Aplicaciones Científicas De Investigación
Molecular Electronics Building Blocks
2-Bromo-4-(4-tert-butylphenyl)-1-butene serves as a crucial starting material in the synthesis of thiol end-capped molecular wires. Aryl bromides, including this compound, are utilized as precursors for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These wires are essential components in the development of molecular electronics, offering efficient pathways for electron transport and device miniaturization (Stuhr-Hansen et al., 2005).
Synthesis of Highly Functionalized Sulfones
This compound has been explored as a versatile reagent in multi-coupling reactions. It reacts with various electrophiles in the presence of zinc metal to yield unsaturated sulfones, which can be further transformed into enones or dienones. These sulfones are highly functionalized, demonstrating the compound's utility in creating complex organic structures (Auvray, Knochel, & Normant, 1985).
Advanced Organic Synthesis
In the realm of organic synthesis, this compound has facilitated the formation of steric and electronic variations in molecules. For example, its reaction with butyllithium led to the formation of di-tert-butyl-3,4-dihydro-4,4-dimethyl-1-phosphanaphthalene through an intramolecular insertion process. This highlights its role in synthesizing complex molecules with potential applications in materials science and catalysis (Ito, Toyota, & Yoshifuji, 1997).
Development of Thermotropic Dendrimers
The compound has also been instrumental in the development of "willowlike" thermotropic dendrimers, showcasing its application in material science. These dendrimers, synthesized from AB2 monomers including derivatives of this compound, exhibit unique physical properties suitable for advanced materials applications (Percec et al., 1994).
Catalysis and Polymerization
Further research shows its application in catalysis, where manganese carbonyl bromide-catalyzed reactions involving this compound led to efficient alcoholysis of dimethylphenylsilane. This process underscores its utility in synthesizing alkoxysilanes, contributing to the field of organometallic chemistry and catalysis (Gregg & Cutler, 1994).
Propiedades
IUPAC Name |
1-(3-bromobut-3-enyl)-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-10H,1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJUTBMQNVOUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


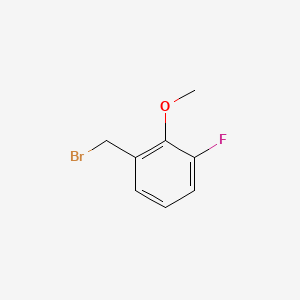
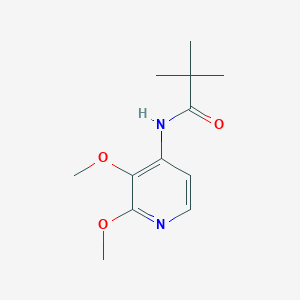

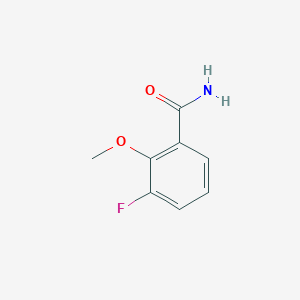
![3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1532236.png)
![3-[4-Chloro-3-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1532237.png)

